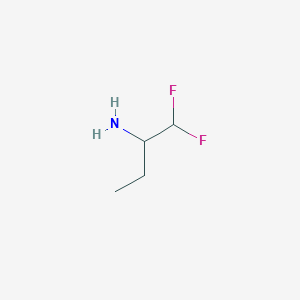

1,1-Difluorobutan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluorobutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c1-2-3(7)4(5)6/h3-4H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJAMZHMSFUKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Amines As Synthetic Building Blocks in Modern Organic Chemistry

Fluorinated amines are invaluable synthetic building blocks in contemporary organic chemistry, primarily due to the profound effects that fluorine substitution has on the physicochemical properties of the parent amine. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets. For instance, the high electronegativity of fluorine can lower the basicity (pKa) of the amine, which can be a crucial factor in drug design to modulate interactions with physiological targets and improve oral absorption. nih.gov

The presence of fluorine can also introduce favorable conformational biases and enhance resistance to oxidative metabolism, thereby prolonging the therapeutic effect of a drug. nih.govnih.gov Consequently, fluorinated amines are integral to the development of new pharmaceuticals and agrochemicals. nih.gov The ability to fine-tune these properties makes fluorinated amines highly sought-after intermediates in the synthesis of complex, high-value molecules.

The Role of Geminal Difluorination in Modulating Amine Functionality and Reactivity

Geminal difluorination, the presence of two fluorine atoms on the same carbon, imparts unique characteristics to an amine that go beyond simple monofluorination. The CF2 group can act as a bioisostere for a carbonyl group or a methylene (B1212753) group, offering a way to modify a molecule's structure and electronics while maintaining a similar spatial arrangement. scribd.com This substitution can lead to a significant reduction in the amine's pKa, making it less prone to protonation at physiological pH.

This modulation of basicity is a key feature of geminal difluorinated amines, as it can prevent unwanted interactions with off-target receptors and ion channels, a common issue with more basic amines. Furthermore, the geminal difluoro group can influence the conformational preferences of the molecule and enhance its metabolic stability by blocking sites susceptible to enzymatic oxidation.

Historical Context and Evolution of Difluoroamine Synthetic Methodologies

Stereoselective and Enantioselective Synthesis of Chiral this compound

Achieving high levels of stereocontrol is paramount in the synthesis of chiral amines due to the often differing biological activities of enantiomers. nih.gov The approaches to enantiomerically enriched this compound and related structures can be broadly categorized into the use of chiral auxiliaries, biocatalysis, and asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. numberanalytics.comwikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This strategy has been successfully applied to the synthesis of chiral β,β-difluoroamines.

One prominent example involves the use of chiral oxazolidinones. wikipedia.org These auxiliaries, such as those derived from ephedrine (B3423809) or pseudoephedrine, can be acylated and then subjected to various transformations. sigmaaldrich.com For instance, fluorinated oxazolidines (Fox) have been developed as effective chiral auxiliaries for the alkylation, hydroxylation, or fluorination of amide enolates, affording excellent diastereoselectivities. cyu.fr The stereochemical outcome is often predictable and is influenced by the formation of a diastereomeric complex between the auxiliary and the substrate, which creates a chiral environment. numberanalytics.com

The general principle involves attaching the chiral auxiliary to a precursor of the amine. Subsequent reactions, such as alkylation or reduction, are then directed by the steric and electronic properties of the auxiliary to favor the formation of one diastereomer. Finally, cleavage of the auxiliary provides the desired chiral amine. While reliable and versatile, this method requires additional steps for the attachment and removal of the auxiliary. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| Oxazolidinones | Aldol (B89426) Reactions, Alkylations | High diastereoselectivity, establishes two contiguous stereocenters in aldol reactions. wikipedia.org |

| Camphorsultam | Various | Versatile and effective in a range of asymmetric transformations. |

| Pseudoephedrine | Alkylation | Forms crystalline diastereomers that can be easily separated. |

| (S)-(-)-1-Phenylethylamine | General Amine Synthesis | Readily available chiral building block. sigmaaldrich.com |

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. nih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases are particularly relevant for the synthesis of chiral amines. nih.gov

For the synthesis of enantioenriched difluoroamines, biocatalytic methods can be applied in several ways. One approach is the kinetic resolution of a racemic mixture of the amine, where an enzyme selectively reacts with one enantiomer, leaving the other enriched. Another powerful strategy is the asymmetric synthesis from a prochiral precursor. For example, the reduction of a difluorinated imine or the reductive amination of a difluorinated ketone can be catalyzed by engineered enzymes to produce the desired chiral amine with high enantiomeric excess. wikipedia.org

Recent advancements have also seen the development of engineered enzymes for C-H amination and fluorination, showcasing the potential to create novel biocatalytic pathways for the synthesis of complex organofluorine compounds. nih.govnih.gov Specifically, engineered variants of myoglobin (B1173299) have been used for the asymmetric N-H carbene insertion of aromatic amines, providing a route to chiral α-amino acids. nih.gov While direct biocatalytic synthesis of this compound is not extensively documented, the principles demonstrated with analogous structures suggest its feasibility.

Table 2: Biocatalytic Strategies for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate Type | Product |

| Transaminases | Asymmetric amination | Ketones | Chiral amines |

| Imine Reductases | Asymmetric reduction | Imines | Chiral amines |

| Amine Dehydrogenases | Reductive amination | Ketones | Chiral amines |

| Lipases | Kinetic resolution | Racemic esters/alcohols | Enantioenriched esters/alcohols |

Asymmetric catalysis provides a highly efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of prochiral enamines or imines is a well-established method for synthesizing chiral amines. nih.gov In the context of 1,1-difluoroalkyl amines, this would involve the hydrogenation of an enamine or imine precursor derived from 1,1-difluorobutan-2-one (B2939302). Chiral transition metal catalysts, typically based on rhodium, iridium, or ruthenium complexed with chiral phosphine (B1218219) ligands, are employed to achieve high enantioselectivity. researchgate.net The success of this method hinges on the ability to prepare the corresponding unsaturated precursor.

Asymmetric Hydroamination: This method involves the direct addition of an N-H bond across a carbon-carbon double bond. vtt.fi Copper-catalyzed regio- and enantioselective hydroamination of gem-difluoroalkenes has been reported as an efficient route to optically pure α-difluoromethyl amines. nih.gov The use of a chiral pyridine-derived ligand was shown to inhibit β-fluoride elimination from the chiral α-CF2H organocopper intermediate, enabling the formation of the desired chiral amine. nih.gov Photoenzymatic catalysis has also been explored for asymmetric intermolecular hydroamination, highlighting a novel approach to generate and control highly reactive aminium radical cations for amine synthesis. illinois.edu

Asymmetric Allylic Amination: This powerful transformation involves the substitution of a leaving group on an allylic substrate with an amine, catalyzed by a chiral transition metal complex, often based on palladium or iridium. researchgate.netacsgcipr.org The reaction proceeds through a π-allyl metal intermediate, and the chiral ligand controls the enantioselectivity of the nucleophilic attack by the amine. acsgcipr.org This method could be applied to a substrate like 1,1-difluoro-3-buten-2-ol or its derivatives to install the amine at the C2 position with stereocontrol. Recent developments have focused on the direct allylic C-H amination of alkenes, which offers a more atom-economical approach. nih.gov

Table 3: Comparison of Asymmetric Catalytic Methods

| Method | Catalyst Type | Precursor | Key Advantage |

| Asymmetric Hydrogenation | Rh, Ir, Ru with chiral ligands | Enamine/Imine | Well-established, high enantioselectivities. nih.gov |

| Asymmetric Hydroamination | Cu with chiral ligands | gem-Difluoroalkene | Direct C-N bond formation across a C=C bond. nih.gov |

| Asymmetric Allylic Amination | Pd, Ir with chiral ligands | Allylic alcohol/carbonate | Versatile, applicable to a wide range of amines. researchgate.netacsgcipr.org |

Strategies for Constructing the 1,1-Difluoroalkyl Amine Moiety

Reductive amination is a widely used and robust method for the synthesis of amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step, often one-pot, process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

For the synthesis of this compound, the logical precursor is 1,1-difluorobutan-2-one. This ketone can be reacted with ammonia (B1221849) or a suitable ammonia equivalent, followed by reduction with a selective reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the starting ketone but will readily reduce the intermediate iminium ion. masterorganicchemistry.comnih.gov The synthesis of the 1,1-difluorobutan-2-one precursor itself can be achieved through various methods, such as the fluorination of butan-2-one or related dicarbonyl compounds. beilstein-journals.org Direct reductive amination of ketones with an ammonium (B1175870) salt, catalyzed by iridium complexes, has also been demonstrated for a broad range of ketones. nih.gov

Fluoroamination involves the simultaneous addition of a fluorine atom and an amino group across a double or triple bond. While conceptually attractive as a direct route to fluoroamines, the development of practical and selective methods remains an active area of research.

The synthesis of β-fluoro-α,β-unsaturated amides from the fragmentation of morpholine (B109124) 3,3,3-trifluoropropanamide (B1288742) by Grignard reagents provides a route to fluoroalkenes that could potentially be further functionalized. nih.gov While not a direct fluoroamination, this highlights the construction of fluorinated unsaturated systems that are precursors to amines. The incorporation of fluorine into organic molecules can have profound effects, and fluoroalkenes are valuable intermediates in drug discovery. nih.gov The development of catalytic asymmetric methods for the synthesis of monofluoro- and gem-difluoroalkenes is an area of high interest. researchgate.net

Transformations from Halogenated or Oxygenated Precursors

The synthesis of difluoroalkyl amines often commences with precursors bearing halogen or oxygen functionalities, which are then converted to the desired amine.

One established route involves the use of halogenated building blocks. For instance, aryne aminohalogenation has been demonstrated as a viable method. This process can utilize protic amines in their commercially available forms, avoiding the need for pre-functionalization, by employing halogen transfer reagents. nih.gov This approach allows for the difunctionalization of arynes, yielding aminoiodoanilines which can be further elaborated. nih.gov

Another strategy begins with oxygenated precursors. Deoxyfluorination of ketones is a common method, although it often requires hazardous reagents like DAST (diethylaminosulfur trifluoride). chemrxiv.orgrsc.org A classic approach involves Reformatsky-based sequences using reagents like ethyl bromodifluoroacetate. rsc.org More contemporary methods focus on the direct transformation of fluorinated intermediates. For example, the activation of fluorinated ethylamines with a Lewis acid can generate stable iminium salts, which then undergo nucleophilic addition to furnish various fluorinated ketones. nih.gov

A one-pot N-perfluoroalkylation–defluorination functionalization has also been developed. In this process, nitrosoarenes react with perfluoroalkanesulfinates to form labile N-perfluoroalkylated hydroxylamines. These intermediates can then be converted to a variety of perfluoroalkylated amides, hydroxamic acids, and thioamides through a controlled defluorination pathway. nih.govacs.org

Modular Synthetic Approaches to Difluoroalkyl Amines

Modular synthesis offers a flexible and efficient way to construct complex molecules from simple, readily available building blocks. This approach is particularly valuable for creating libraries of analogous structures for drug discovery.

A recently developed modular two-step synthesis for cyclic β-difluoroalkyl amines highlights the power of this strategy. chemrxiv.orgrsc.orgsynthical.comchemrxiv.orgresearchgate.net This method utilizes a photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines. chemrxiv.orgrsc.orgsynthical.comchemrxiv.orgresearchgate.net The key starting materials—amines, aldehydes, and bromodifluoroacetic acid (as the fluorine source)—are readily available, making this a concise and practical route to complex fluorinated nitrogen-containing heterocycles. chemrxiv.orgrsc.org This approach circumvents the use of hazardous reagents and lengthy synthetic sequences often associated with traditional methods. chemrxiv.orgrsc.orgsynthical.comresearchgate.net

The modularity of this synthesis allows for the variation of the amine, aldehyde, and carboxylic acid components, providing access to a diverse range of cyclic β-difluoroalkyl amine structures.

Novel Fluorination Reagents and Methodologies for Amine Derivatives

The development of new fluorination reagents and methodologies is crucial for advancing the synthesis of fluorinated amines. These innovations often provide milder reaction conditions, greater functional group tolerance, and improved efficiency.

Electrophilic Difluoromethylation Strategies

Electrophilic difluoromethylation involves the transfer of a "CF2H+" equivalent to a nucleophile. Several reagents have been developed for this purpose.

S-(Difluoromethyl)diarylsulfonium tetrafluoroborate: This reagent has proven effective for introducing an electrophilic difluoromethyl group to tertiary amines, imidazole (B134444) derivatives, and phosphines. However, it is not suitable for phenols, carbon nucleophiles, or primary and secondary amines. acs.org

N-Difluoromethylthiophthalimide: This shelf-stable reagent allows for the difluoromethylthiolation of a wide range of nucleophiles, including amines, under mild conditions. acs.org

gem-Difluorovinyl iodonium (B1229267) salt: This hypervalent iodine reagent enables the direct difluoroethylation of N-nucleophiles, including amides. researchgate.net

These reagents provide valuable tools for the late-stage introduction of the difluoromethyl group into complex molecules.

Nucleophilic Fluorination Techniques for Difluoroalkyl Amines

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This is a fundamental transformation in organofluorine chemistry.

A significant challenge in nucleophilic fluorination is the often-low reactivity of fluoride sources. To address this, various reagents and conditions have been developed. For example, tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT) is an effective homogeneous nucleophilic fluorination reagent. rsc.org Recent research has focused on optimizing reaction conditions and comparing its reactivity with other common reagents like anhydrous tetrabutylammonium fluoride (TBAF) and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF). rsc.org

The development of highly selective and soluble reagents like [IPrH][F(HF)₂] for microwave-assisted fluorination represents a significant advancement. organic-chemistry.org This reagent can be regenerated, promoting a more sustainable fluorination process. organic-chemistry.org Furthermore, surfactant-based catalytic systems are being explored to enable nucleophilic fluorination reactions in water, a benign reaction medium. digitellinc.com

Stereoselective nucleophilic difluoromethylation is also a key area of research. The use of chiral difluoromethyl phenyl sulfoximine (B86345) has enabled the reagent-controlled, highly stereoselective synthesis of α-difluoromethyl amines from ketimines. nih.gov Similarly, the nucleophilic (phenylsulfonyl)difluoromethylation of N-(tert-butylsulfinyl)aldimines provides access to α-difluoromethyl amines with high diastereoselectivity and enantiomeric purity. cas.cn

Photoredox Catalysis in Difluoroamine Synthesis and C-F Bond Activation

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, offering mild reaction conditions and unique reactivity. mdpi.commdpi.comresearchgate.netnih.govdntb.gov.ua This technology has been successfully applied to the synthesis of fluorinated compounds, including difluoroamines.

Photoredox catalysis can be used to generate difluoroalkyl radicals from various precursors. These radicals can then participate in a range of transformations, including addition to alkenes and subsequent cyclization to form difluoromethylated heterocycles. nih.gov This approach provides a sustainable alternative to traditional radical-triggered reactions. nih.gov

A key application of photoredox catalysis is in the activation of strong C-F bonds. mdpi.comdigitellinc.comdigitellinc.comresearchgate.net This is a significant challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. digitellinc.comresearchgate.net Organic photoredox catalyst systems have been developed that can efficiently reduce C-F bonds to generate carbon-centered radicals. digitellinc.com This enables the use of organofluorides as synthetic building blocks under mild conditions. digitellinc.comresearchgate.net The ability to activate C-F bonds opens up new avenues for the synthesis and functionalization of fluorinated amines. mdpi.com For instance, photoredox-catalyzed C-F bond allylation of perfluoroalkylarenes has been demonstrated. mdpi.com

The combination of photoredox catalysis with other catalytic modes, such as organoamine catalysis, has led to the development of efficient three-component reactions for the synthesis of difluoroalkyl-substituted heterocycles. researchgate.net

Nucleophilic Reactivity of the Amine Functionality

The primary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. researchgate.net This allows it to participate in a variety of reactions where it attacks electron-deficient centers.

Reactions with Carbonyl Derivatives

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.pubmasterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. pressbooks.pubmasterorganicchemistry.comyoutube.com Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. masterorganicchemistry.comyoutube.com

The general mechanism for imine formation is a reversible process. masterorganicchemistry.comderpharmachemica.com The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon. pressbooks.pub A proton transfer then leads to a neutral carbinolamine. pressbooks.pub Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). derpharmachemica.com Elimination of water results in the formation of an iminium ion, which is then deprotonated to give the final imine product. derpharmachemica.com The pH of the reaction is a critical factor; it must be acidic enough to catalyze the dehydration step but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic. libretexts.orgyoutube.com

While specific studies on this compound are limited, the reaction with a generic ketone, acetone, can be depicted as follows:

Reaction Scheme:

The presence of the electron-withdrawing difluoromethyl group is expected to decrease the nucleophilicity of the amine, potentially requiring harsher reaction conditions or stronger acid catalysis compared to its non-fluorinated analog, butan-2-amine.

Acylation and Alkylation Reactions

The nucleophilic amine functionality of this compound readily undergoes acylation and alkylation reactions.

Acylation involves the reaction with acylating agents like acid chlorides or anhydrides to form amides. ethz.chfishersci.it This is a nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). derpharmachemica.comethz.ch Over-acylation is generally not an issue as the resulting amide is less nucleophilic than the starting amine. libretexts.org

Alkylation of primary amines with alkyl halides can be complex as the initially formed secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium salts. libretexts.orgrsc.org To achieve mono-alkylation, a large excess of the amine is often used. fishersci.it Alternatively, protecting the amine, for instance as a trifluoroacetyl derivative, can allow for controlled monomethylation with methyl iodide under basic conditions. rsc.org

| Reaction Type | Reactant | Product | General Conditions |

| Acylation | Acetyl chloride | N-(1,1-difluorobutan-2-yl)acetamide | Aprotic solvent, base (e.g., pyridine, NaOH) |

| Alkylation | Methyl iodide | 1,1-difluoro-N-methylbutan-2-amine | Excess amine or use of a protecting group strategy |

Reactivity Pertaining to the 1,1-Difluoroalkyl Moiety

The geminal difluoro group exerts a profound electronic influence on the rest of the molecule, significantly affecting its reactivity.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. researchgate.net However, under specific conditions, C-F bond functionalization in gem-difluoroalkanes can be achieved. These reactions often involve the use of strong Lewis acids, frustrated Lewis pairs (FLPs), or transition metal catalysts. researchgate.netresearchgate.netias.ac.in For instance, Lewis acids like AlCl₃ can induce intramolecular Friedel-Crafts alkylations in unactivated gem-difluorocarbons. researchgate.net Theoretical studies have shown that FLPs, such as those formed from lutidine and either B(C₆F₅)₃ or Al(C₆F₅)₃, can activate C-F bonds in fluorobutanes. ias.ac.in While these studies provide a basis for potential reactivity, specific examples of C-F bond activation in this compound are not extensively documented. The proximity of the amine group could potentially influence the regioselectivity and feasibility of such reactions.

Influence of Fluorine on Adjacent Amine Basicity and Overall Reactivity

The two fluorine atoms in the 1,1-difluoroalkyl moiety have a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density on the adjacent nitrogen atom, thereby decreasing the basicity of the amine. beilstein-journals.org A lower pKa value for the conjugate acid of the amine is indicative of reduced basicity. pearson.comnih.gov For comparison, the pKa of the conjugate acid of butan-2-amine is approximately 10.6. Due to the fluorine substitution, the pKa of the conjugate acid of this compound is expected to be considerably lower. For instance, a study on cyclobutane-derived amines showed that a CHF₂ group in the α-position lowers the pKa of the amine compared to its non-fluorinated counterpart. nuph.edu.ua A similar trend is observed for 4-amino-2,2-difluorobutan-1-ol, which has a pKa of approximately 9.5.

| Compound | Structure | Predicted/Measured pKa of Conjugate Acid |

| Butan-2-amine | CH₃CH₂CH(NH₂)CH₃ | ~10.6 |

| This compound | CH₃CH₂CH(NH₂)CF₂H | Significantly < 10.6 (Predicted) |

| 4-Amino-2,2-difluorobutan-1-ol | HOCH₂CH₂CH(NH₂)CF₂H | ~9.5 |

Intramolecular Cyclization and Rearrangement Processes Involving Difluoroalkyl Amines

Rearrangement reactions, such as the Stevens and Sommelet-Hauser rearrangements, are known for ammonium ylides. Difluorocarbene-induced rearrangements of tertiary amines can lead to both researchgate.netresearchgate.net- and researchgate.netscite.ai-Stevens rearrangements. researchgate.netresearchgate.net These reactions proceed through the in-situ generation of difluoromethyl ammonium ylides. researchgate.net It is conceivable that a tertiary amine derived from this compound could participate in such rearrangements, offering a pathway to more complex fluorinated amine structures. Another potential rearrangement is the aza-semipinacol rearrangement, which has been observed in the enantioselective fluorination of strained allylic alcohols to produce β-fluoro cyclobutylimines, which can then be reduced to the corresponding fluorinated amines. researchgate.net

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Elucidation of Chemical Reactivity and Mechanistic Pathways of this compound 3.4. Catalytic Transformations Utilizing this compound as a Substrate or Ligand Precursor

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Spectroscopic and Structural Characterization of 1,1 Difluorobutan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 1,1-Difluorobutan-2-amine, offering detailed insights into its atomic connectivity and stereochemistry.

¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Assignments

The analysis of this compound by ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. mnstate.edu The methyl (CH₃) protons at the C4 position would likely appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) protons. The methylene protons at the C3 position would present as a more complex multiplet due to coupling with both the C4 methyl protons and the C2 methine proton. The methine (CH) proton at the C2 position, being adjacent to the chiral center and the difluoromethyl group, would also be a multiplet, coupled to the C3 methylene protons and the fluorine atoms of the CHF₂ group. The amine (NH₂) protons can appear as a broad or sharp singlet, depending on the solvent and concentration, and may or may not show coupling to the C2 proton. researchgate.netdocbrown.info The proton of the difluoromethyl (CHF₂) group would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon-13 NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the butane (B89635) chain. The chemical shifts would be influenced by the attached functional groups. The C1 carbon, bonded to two fluorine atoms, would be significantly downfield and would appear as a triplet due to one-bond coupling with the fluorine atoms. The C2 carbon, bonded to the amine group and the difluoromethyl group, would also be downfield. The C3 and C4 carbons would have chemical shifts typical for alkyl chains.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. scholaris.ca this compound would show a single resonance for the two equivalent fluorine atoms of the CHF₂ group. This signal would be split into a doublet of triplets due to coupling with the C1 proton and the C2 proton. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment. rsc.orgbiophysics.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | C4-H₃ | ~0.9 | Triplet (t) | J(H,H) |

| ¹H | C3-H₂ | ~1.5 | Multiplet (m) | J(H,H) |

| ¹H | C2-H | ~3.0 | Multiplet (m) | J(H,H), J(H,F) |

| ¹H | C1-H | ~5.8 | Triplet (t) | J(H,F) |

| ¹H | N-H₂ | Variable | Singlet (s) or Broad | - |

| ¹³C | C4 | ~10 | - | - |

| ¹³C | C3 | ~25 | - | - |

| ¹³C | C2 | ~55 | - | J(C,F) |

| ¹³C | C1 | ~115 | Triplet (t) | ¹J(C,F) |

| ¹⁹F | C1-F₂ | Variable | Doublet of Triplets (dt) | J(F,H) |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Elucidation (e.g., COSY, HSQC, HMBC)

To unambiguously assign the NMR signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the C4 methyl protons and the C3 methylene protons, and between the C3 methylene protons and the C2 methine proton. This confirms the butane backbone structure. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. The HSQC spectrum would show correlations between the C4 protons and the C4 carbon, the C3 protons and the C3 carbon, the C2 proton and the C2 carbon, and the C1 proton and the C1 carbon. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals. researchgate.net

NMR-based Methods for Enantiomeric Purity Assessment of Chiral Amines

Since this compound is a chiral molecule, assessing its enantiomeric purity is often necessary. NMR spectroscopy offers several methods to achieve this. One common approach involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net

Chiral Derivatizing Agents: The chiral amine is reacted with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, different NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) can be determined. sigmaaldrich.com

Chiral Solvating Agents: The chiral amine is dissolved in a solution containing a chiral solvating agent. rsc.org The transient diastereomeric complexes that form will have slightly different NMR chemical shifts for the enantiomers of the amine, allowing for their quantification. nih.gov For fluorinated compounds, ¹⁹F NMR can be particularly advantageous for this purpose due to its high sensitivity and large chemical shift dispersion, which can lead to better separation of the diastereomeric signals. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For this compound (C₄H₉F₂N), the molecular weight is approximately 109.12 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 109. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent for this molecule. libretexts.org

Characteristic fragmentation patterns for amines involve α-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. libretexts.org For this compound, two primary α-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃) to form a fragment ion at m/z 80 ([CH(NH₂)CHF₂]⁺).

Loss of a difluoromethyl radical (•CHF₂) is less likely but could result in a fragment at m/z 58 ([CH(CH₃)CH₂CH₃]⁺).

Another common fragmentation for amines is the loss of the amine group. The mass spectrum of the parent compound, 2-butanamine, shows a base peak at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ fragment. nist.gov A similar fragmentation for this compound would be influenced by the fluorine atoms.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 109 | [C₄H₉F₂N]⁺ | Molecular Ion |

| 80 | [C₂H₄F₂N]⁺ | α-cleavage (loss of •C₂H₅) |

| 44 | [C₂H₆N]⁺ | Cleavage of C-C bond adjacent to N |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.comphotothermal.com

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the functional groups present. youtube.com

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the NH₂ group. youtube.com

C-H stretching: Aliphatic C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region. osti.gov

N-H bending: The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

C-F stretching: The C-F stretching vibrations are typically strong and appear in the region of 1000-1400 cm⁻¹. The presence of two fluorine atoms on the same carbon will likely result in strong, complex absorptions in this fingerprint region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The C-C backbone vibrations would be readily observable in the Raman spectrum.

While the N-H and C-F stretches are also Raman active, their intensities might differ from the IR spectrum, providing complementary information. nih.gov The symmetric C-F₂ stretch, for instance, might be more prominent in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3350 | Weak |

| N-H stretch (symmetric) | ~3280 | Weak |

| C-H stretch | 2850-3000 | 2850-3000 |

| N-H bend | ~1600 | Moderate |

| C-F stretch | 1000-1400 (strong, complex) | Moderate |

X-ray Crystallography for Solid-State Molecular Conformation and Stereochemistry

If a suitable single crystal of a salt of this compound can be grown, X-ray diffraction analysis would reveal:

The precise spatial arrangement of all atoms, including the relative orientation of the ethyl group, the amine group, and the difluoromethyl group.

The exact bond lengths and angles, which can be compared with theoretical calculations.

In the case of a resolved enantiomer, the absolute stereochemistry at the chiral center (C2) can be determined.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group and potentially the fluorine atoms. nih.gov

The structural data obtained from X-ray crystallography would serve as the ultimate benchmark for validating the structural assignments made by spectroscopic methods.

Computational and Theoretical Chemistry Studies on 1,1 Difluorobutan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational to understanding the behavior of 1,1-Difluorobutan-2-amine at the molecular level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous properties can be derived.

Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in computational chemistry. conicet.gov.arresearchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT methods, such as the popular B3LYP or M06-2X functionals, calculate the electron density of a system to determine its energy and properties, offering a favorable balance between accuracy and computational cost. nrel.govmdpi.com

For this compound, these methods are used to perform geometry optimizations to find the most stable three-dimensional structure. From the optimized geometry, key molecular properties such as bond lengths, bond angles, dihedral angles, and dipole moments can be calculated. These calculations typically employ basis sets like 6-31G* or cc-pVDZ, which define the set of mathematical functions used to build the molecular orbitals. nih.gov

| Property | Calculated Value (B3LYP/6-31G*) | Description |

|---|---|---|

| C1-F Bond Length | 1.36 Å | The length of the covalent bond between the first carbon and a fluorine atom. |

| C1-C2 Bond Length | 1.53 Å | The length of the covalent bond between the first and second carbon atoms. |

| C2-N Bond Length | 1.47 Å | The length of the covalent bond between the second carbon and the nitrogen atom. |

| F-C1-F Bond Angle | 105.5° | The angle formed by the two fluorine atoms and the first carbon atom. |

| F-C1-C2-N Dihedral Angle | ~60° (gauche) | The torsional angle describing the most stable rotamer around the C1-C2 bond. |

| Dipole Moment | 2.5 D | A measure of the molecule's overall polarity arising from its asymmetrical charge distribution. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.orgnih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. allsubjectjournal.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution by localizing it into bonds and lone pairs. irdindia.in This method allows for the study of hyperconjugative interactions, which are stabilizing effects caused by the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net In this compound, a key interaction would be the donation of electron density from the C-H or C-C sigma (σ) bonds into the antibonding sigma-star (σ*) orbitals of the highly electronegative C-F bonds. The strength of these interactions can be quantified as a stabilization energy, E(2).

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Stabilization Energy E(2) (kcal/mol) | Description of Interaction |

|---|---|---|---|

| σ(C2-H) | σ(C1-F1) | 2.8 | Hyperconjugation from the C-H bond to a C-F antibonding orbital, weakening the C-H bond and stabilizing the molecule. |

| σ(C3-C4) | σ(C1-F2) | 1.5 | A weaker hyperconjugative interaction from the terminal ethyl group towards a C-F antibonding orbital. |

| LP(N) | σ*(C2-H) | 3.5 | Donation from the nitrogen lone pair (LP) to an adjacent C-H antibonding orbital, influencing the amine's basicity. |

Conformational Analysis and Stereochemical Stability

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. sathyabama.ac.in For this compound, the rotation around the C1-C2 bond is of particular interest, as it dictates the relative positions of the electronegative fluorine atoms and the amine group.

The classic gauche effect describes the tendency of 1,2-difluoroethane (B1293797) to favor a conformation where the two fluorine atoms have a dihedral angle of approximately 60° (gauche) rather than 180° (anti). wikipedia.orgchemeurope.com This preference is attributed to stabilizing hyperconjugative interactions (σC-H → σ*C-F). wikipedia.org While this compound is not a vicinal difluoride, a related phenomenon known as the "electrostatic gauche effect" is highly relevant. researchgate.net This effect is observed in β-fluoroamines, where an electrostatic attraction between the electronegative fluorine and the electropositive hydrogens of a protonated amine group can stabilize a gauche conformation. researchgate.net This interaction significantly influences the conformational preferences of the molecule, especially under acidic conditions.

The C2 carbon in this compound is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-1,1-Difluorobutan-2-amine and (S)-1,1-Difluorobutan-2-amine. While enantiomers have identical energies in an achiral environment, their conformational landscapes—the relative energies of their different rotamers—are mirror images. unibo.it

Computational studies can map the energetic landscape by calculating the relative free energies of the conformers around the C1-C2 bond. acs.orgnih.gov For each enantiomer, there will be different staggered conformations (e.g., gauche and anti) that represent energy minima. ucsd.edu The relative stability of these conformers is determined by a combination of steric hindrance (repulsion between bulky groups) and the stereoelectronic effects discussed previously, such as hyperconjugation and electrostatic attractions. researchgate.netucsd.edu The analysis of these preferences is crucial for understanding how the molecule might interact with chiral environments like enzymes or receptors.

| Conformer | F-C1-C2-N Dihedral Angle | Relative Gibbs Free Energy (ΔG, kcal/mol) | Primary Stabilizing/Destabilizing Factor |

|---|---|---|---|

| Gauche 1 | ~65° | 0.00 (Most Stable) | Stabilized by electrostatic gauche effect (F···H-N). |

| Gauche 2 | ~ -65° | 0.85 | Less favorable gauche interaction. |

| Anti | ~180° | 1.50 | Sterically favorable but lacks the stabilizing gauche effect. |

Computational Modeling of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry can model the entire course of a chemical reaction. smu.edu This involves identifying the reactants, products, and, most importantly, the high-energy transition state (TS) that connects them. osti.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a molecule like this compound, one could model various potential reactions, such as nucleophilic substitution at the C2 position or an elimination reaction. The process begins by locating the geometry of the transition state structure. Following this, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. smu.edu An IRC calculation maps the minimum energy path connecting the transition state to the reactants on one side and the products on the other, providing a detailed view of the bond-breaking and bond-forming processes throughout the reaction. smu.edu This analysis is invaluable for understanding reaction feasibility, predicting products, and designing new synthetic pathways.

| Component | Description | Example for this compound + Cl- |

|---|---|---|

| Reactant Complex | The initial state with reactants close together. | The optimized structure of this compound interacting with a chloride ion. |

| Transition State (TS) | The highest energy point on the reaction path. | A structure where the C2-N bond is partially broken and the C2-Cl bond is partially formed. |

| Product Complex | The final state with products close together. | The optimized structure of 2-chloro-1,1-difluorobutane interacting with an ammonia (B1221849) molecule. |

| Activation Energy (ΔE‡) | Energy(TS) - Energy(Reactants). | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | Energy(Products) - Energy(Reactants). | Determines if the reaction is exothermic (negative) or endothermic (positive). |

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.3.1. Catalyst Design and Optimization through Computational Methods 5.3.2. Prediction of Regioselectivity and Stereoselectivity in Fluorination Reactions 5.4. Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Advanced Applications of 1,1 Difluorobutan 2 Amine in Specialized Chemical Research

Role as Chiral Building Blocks in Asymmetric Synthesis of Complex Molecules

Chiral amines are fundamental intermediates in the synthesis of enantiomerically pure pharmaceuticals and natural products. 1,1-Difluorobutan-2-amine, particularly in its enantiopure forms like (2S)-1,1-difluorobutan-2-amine, serves as a valuable chiral building block for the synthesis of more complex organofluorine compounds. smolecule.com The presence of both a chiral center and a difluoromethyl group allows for the construction of stereochemically complex targets with tailored properties. nih.gov

In asymmetric synthesis, this compound can be incorporated into a larger molecule, transferring its stereochemical information to the final product. The primary amine functionality allows for a wide range of chemical transformations, such as amide bond formation, reductive amination, and nucleophilic substitution, to assemble intricate molecular frameworks. The development of methods to create such chiral building blocks has significantly expanded the "chiral pool" available to synthetic chemists, enabling strategies that are not reliant on naturally occurring starting materials. nih.gov The fluorinated moiety in this compound is particularly significant, as its introduction into peptides and proteins has been shown to increase their enzymatic stability and modulate their activities.

Precursors for Novel Fluorinated Heterocycles and Complex Molecular Architectures

Fluorinated heterocyclic compounds are of immense importance in medicinal chemistry, agrochemicals, and materials science due to their enhanced biological activity and metabolic stability. nih.gove-bookshelf.de this compound is a key precursor for the synthesis of novel fluorinated nitrogen-containing heterocycles. The primary amine group can participate in various cyclization reactions with bifunctional reagents.

For instance, it can react with α,β-unsaturated ketones, diketones, or other electrophiles to form a diverse range of heterocyclic systems such as fluorinated pyrazoles, pyridines, or imidazoles. nih.gov The gem-difluoro group is carried into the final heterocyclic structure, imparting unique electronic and conformational properties. The synthesis of fluorinated N-heterocycles can be achieved in a single step through intramolecular fluorocyclisations of unsaturated substrates containing an internal nucleophile. These reactions provide an efficient pathway to valuable scaffolds for drug discovery and development.

Utility in Developing Chiral Ligands and Organocatalysts

The field of asymmetric catalysis heavily relies on the development of effective chiral ligands and organocatalysts. Chiral amines and their derivatives have emerged as a broadly applicable class of organocatalysts for various asymmetric transformations, often proceeding via enamine activation. rsc.org this compound provides a valuable scaffold for the design of new chiral catalysts and ligands.

Its primary amine group can be readily derivatized to form more complex structures, such as secondary amines, amides, or Schiff bases, which can then act as organocatalysts or coordinate with metal centers to form chiral Lewis acid catalysts. researchgate.net The fluorine atoms can influence the catalyst's steric and electronic properties, potentially enhancing stereoselectivity and reactivity. For example, chiral BINOL-derived phosphoric acids have been recognized as efficient chiral Brønsted acid organocatalysts, and the development of novel fluorinated amine-based catalysts represents a promising area of research. nih.gov The use of structurally well-defined chiral quaternary ammonium (B1175870) fluorides, derived from chiral amines, has also been successful in various asymmetric bond formation reactions. acs.org

Exploration in Medicinal and Biological Chemistry Research as Modulators of Molecular Properties

The introduction of fluorine into drug candidates is a widely used strategy to optimize their pharmacokinetic and pharmacodynamic profiles. enamine.net The gem-difluoromethylene (CF₂) group is a particularly valuable motif that can improve metabolic stability, binding affinity, and membrane permeability. enamine.netenamine.net this compound is explored in medicinal chemistry as a fragment that can confer these desirable properties onto bioactive molecules. smolecule.com

Influence on pKa and Lipophilicity for Bioactivity Modulation

The basicity (pKa) and lipophilicity (LogP) of a molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. The gem-difluoro group in this compound exerts a powerful influence on these parameters.

pKa: The two fluorine atoms are strongly electron-withdrawing, which significantly reduces the basicity of the adjacent amine group through a negative inductive effect. yuntsg.com This lowering of pKa can be highly advantageous in drug design. For example, it can prevent unwanted protonation at physiological pH, which might otherwise lead to off-target interactions or poor membrane permeability. chapman.edu The effect is substantial, with gem-difluorination at the alpha-carbon of an amine leading to a significant decrease in pKa compared to its non-fluorinated analog.

| Compound | Structure | Property | Effect of gem-Difluorination | Rationale |

|---|---|---|---|---|

| Butan-2-amine | CH₃CH₂CH(NH₂)CH₃ | pKa ≈ 10.6 | N/A | Standard alkylamine basicity. |

| This compound | CH₃CH₂CH(NH₂)CF₂H | pKa Significantly Lower | Decreased Basicity | The strong electron-withdrawing inductive effect of the two fluorine atoms destabilizes the protonated form (conjugate acid), thus lowering the pKa. yuntsg.com |

| Butan-2-amine | CH₃CH₂CH(NH₂)CH₃ | LogP ≈ 0.6-0.8 | N/A | Moderate lipophilicity for a small amine. |

| This compound | CH₃CH₂CH(NH₂)CF₂H | LogP Modified | Variable (Increase or Decrease) | The effect is complex, balancing increased hydrophobic surface area against changes in molecular polarity and hydrogen bonding capabilities. nih.gov The difluoromethyl group can also act as a lipophilic hydrogen bond donor. smolecule.com |

Conformation Tuning in Biomolecular Interactions

The substitution of hydrogen with fluorine can lead to profound changes in the conformational preferences of a molecule, which is a critical factor in designing ligands with high affinity and selectivity for biological targets. enamine.net The stereoelectronic effects of the C-F bond can stabilize specific molecular geometries.

A notable example of this phenomenon was observed in a macrocyclic system where the introduction of a gem-difluoroalkoxy group induced a conformational equilibrium between a major trans-amide and a minor cis-amide conformation, a feature not observed in the non-fluorinated counterpart. nih.govrsc.orgrsc.org This demonstrates that gem-difluorination can act as a "conformational switch," populating conformations that may be more biologically active or possess different properties. nih.gov This ability to tune the 3D structure of a molecule is a powerful tool for optimizing interactions with enzymes or receptors. diva-portal.org The difluoromethyl group can also serve as a bioisostere for other functional groups, such as alcohols or thiols, by acting as a lipophilic hydrogen bond donor, further influencing biomolecular recognition. nih.gov

Contributions to Materials Science and Specialty Chemicals Research

The unique properties of organofluorine compounds extend their utility into materials science and the development of specialty chemicals. Fluorinated materials often exhibit enhanced thermal stability, chemical resistance, and unique surface properties. While specific applications of this compound in this area are not widely documented, its structure suggests significant potential.

It can be considered a monomer or an intermediate for the synthesis of specialized fluorinated polymers or polyamides. The incorporation of the 1,1-difluorobutyl side chain could impart hydrophobicity and stability to the resulting material. Furthermore, in the realm of specialty chemicals, fluorinated amines can be precursors to fluorosurfactants, which are highly effective at lowering surface tension. chemguard.com These surfactants have applications in paints, coatings, and fire-fighting foams. chemguard.com The combination of chirality and fluorine content makes this compound a candidate for the development of advanced materials where molecular recognition and specific surface properties are required, such as in chiral separation media or functional thin films. Its use in creating materials with enhanced stability or reactivity is an area of ongoing industrial interest. smolecule.com

Q & A

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for this compound across studies?

- Methodological Answer : Conduct reproducibility trials using protocols from conflicting sources, controlling for variables like reagent grade and equipment calibration. Perform meta-analyses of published data to identify systematic biases (e.g., solvent purity, reaction scaling effects). Publish negative results and detailed procedural logs to enhance transparency .

Q. What strategies can resolve conflicting computational predictions about the compound’s reactivity (e.g., nucleophilicity vs. steric hindrance)?

- Methodological Answer : Cross-validate DFT results using higher-level theories (e.g., CCSD(T)) and experimental kinetic isotope effects (KIE). Collaborate with computational chemists to refine force field parameters for fluorinated amines .

Ecological and Safety Considerations

Q. What ecotoxicological data gaps exist for this compound, and how can they be addressed in line with green chemistry principles?

Q. How can researchers mitigate occupational hazards (e.g., inhalation, skin exposure) during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.